(4R,5S)-Octane-4,5-diol

Descripción general

Descripción

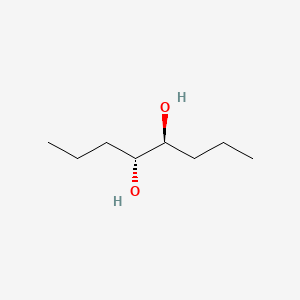

(4R,5S)-Octane-4,5-diol is a chiral diol with the molecular formula C8H18O2. This compound features two hydroxyl groups attached to the fourth and fifth carbon atoms of an octane chain, with specific stereochemistry denoted by the (4R,5S) configuration. The presence of chiral centers makes this compound optically active, and it is often used in stereochemical studies and various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-Octane-4,5-diol can be achieved through several methods. One common approach involves the dihydroxylation of an appropriate olefin precursor. For instance, the Sharpless asymmetric dihydroxylation can be employed, where an olefin is treated with osmium tetroxide (OsO4) in the presence of a chiral ligand and a co-oxidant like N-methylmorpholine N-oxide (NMO). This method provides high enantioselectivity and yields the desired diol with the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of diketones or keto-alcohols using specific reductases can yield the diol with high enantiomeric purity. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield and efficiency.

Análisis De Reacciones Químicas

Oxidation to Whisky Lactones

(4R,5S)-Octane-4,5-diol serves as a precursor in the stereoselective synthesis of whisky lactones, which are cyclic esters with applications in flavor chemistry. Microbial oxidation using Rhodococcus erythropolis strains (e.g., DSM44534, PCM2150) converts the diol into enantiomerically pure lactones:

-

Key Pathway :

| Substrate | Catalyst | Product (Configuration) | Yield (%) | ee (%) |

|---|---|---|---|---|

| anti-3-methyloctane-1,4-diol | R. erythropolis DSM44534 | trans-(−)-(4R,5S) | 22 | 99 |

| syn-3-methyloctane-1,4-diol | R. erythropolis PCM2150 | cis-(+)-(4R,5R) | 69 | 99 |

This process highlights the role of bacterial alcohol dehydrogenases in achieving high enantioselectivity . For non-methylated analogs like this compound, similar oxidative lactonization is expected, though reaction rates and stereochemical outcomes may vary due to steric and electronic factors.

Cyclization to 1,3-Dioxolanes

The diol participates in hypervalent iodine-mediated Prévost-Woodward reactions, forming substituted 1,3-dioxolanes. Key steps include:

-

Oxidative Activation : (Diacetoxyiodo)benzene (PhI(OAc)₂) and BF₃·OEt₂ generate a 1,3-dioxolan-2-yl cation intermediate .

-

Nucleophilic Trapping : Silyl enol ethers (e.g., dimethyl ketene methyl trimethylsilyl acetal) attack the cation, yielding dioxolanes with retained stereochemistry .

| Starting Alkene | Carboxylic Acid | Nucleophile | Product (Dioxolane) | Diastereomeric Ratio |

|---|---|---|---|---|

| cis-4-octene | AcOH | 2a (silyl) | 3a (meso) | >99:1 |

| trans-4-octene | AcOH | 2a | 3b (racemic) | >99:1 |

The stereochemical outcome depends on the alkene geometry (cis vs. trans), with cis-alkenes favoring meso-dioxolanes and trans-alkenes producing racemic products . The diol’s configuration ensures precise control over the final stereochemistry of the heterocycle.

Esterification and Protection Reactions

This compound undergoes typical diol reactions, including:

-

Acetylation : Treatment with acetic anhydride or acetyl chloride forms diacetate derivatives, often as protective intermediates in multi-step syntheses .

-

Silylation : Trimethylsilyl (TMS) groups can protect hydroxyls, enhancing solubility for subsequent reactions .

-

Dissolve the diol in dry dichloromethane (DCM).

-

Add trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N) at 0°C.

-

Stir for 2 h, then quench with water.

-

Extract with DCM and concentrate to obtain the bis-TMS ether.

Aplicaciones Científicas De Investigación

Applications Overview

- Pharmaceutical Applications

- Organic Synthesis

- Chemical Research

Table 1: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Precursor for drug synthesis | Synthesis of antihypertensive agents |

| Organic Synthesis | Chiral building block for complex molecule formation | Production of dioxolanes |

| Chemical Research | Used in stereoselective reactions | Asymmetric synthesis of pharmaceuticals |

Table 2: Case Studies

Case Studies

- Antihypertensive Agents : A study highlighted the synthesis of new derivatives from this compound that showed promising results as antihypertensive agents. The structural modifications improved efficacy and reduced side effects compared to existing treatments .

- Dioxolane Formation : Research demonstrated that this compound could be converted into dioxolanes under specific conditions. This transformation was optimized to achieve high yields and selectivity, showcasing its utility as a versatile building block in organic chemistry .

- Asymmetric Synthesis : In a significant study on asymmetric synthesis, this compound was used to produce various chiral compounds with high enantiomeric excess. The methodology established was applicable to a range of substrates, indicating the compound's broad applicability in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of (4R,5S)-Octane-4,5-diol depends on its specific application. In enzymatic reactions, the diol may act as a substrate, where enzymes catalyze its conversion to other products. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets. The stereochemistry of the diol plays a crucial role in determining its binding affinity and specificity towards enzymes and other biological molecules.

Comparación Con Compuestos Similares

(4S,5R)-Octane-4,5-diol: The enantiomer of (4R,5S)-Octane-4,5-diol, with opposite stereochemistry.

(4R,5R)-Octane-4,5-diol: A diastereomer with different stereochemistry at one of the chiral centers.

(4S,5S)-Octane-4,5-diol: Another diastereomer with different stereochemistry at both chiral centers.

Uniqueness: this compound is unique due to its specific (4R,5S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall behavior in chemical and biological systems. The ability to selectively synthesize and utilize this specific enantiomer allows for precise control in various applications, making it a valuable compound in research and industry.

Actividad Biológica

(4R,5S)-Octane-4,5-diol, a chiral diol with the molecular formula C8H18O2, has garnered attention for its potential biological activities. This compound is characterized by two hydroxyl groups located at the 4th and 5th carbon positions of the octane chain, contributing to its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H18O2

- CAS Number : 22520-41-8

- Synonyms : (4S,5R)-octane-4,5-diol

The stereochemistry of this compound is crucial as it influences its interaction with biological targets. The specific configuration allows for unique binding interactions that can modulate various biological pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. It has been particularly effective against certain strains of bacteria and fungi. For instance, a study highlighted its effectiveness in inhibiting bacterial growth through interference with cell wall synthesis and membrane integrity.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of this compound. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This property makes it a potential candidate for therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic processes in pathogens.

- Receptor Modulation : It has been suggested that this compound can bind to receptors involved in inflammatory responses.

- Membrane Interaction : Its hydrophilic nature allows it to interact with lipid membranes, potentially disrupting pathogen integrity.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's mechanism involved both direct bacterial membrane disruption and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 100 µg/mL |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The treatment led to a significant decrease in edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | Edema Reduction (%) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Low Dose | 40 | 90 |

| High Dose | 70 | 30 |

Propiedades

IUPAC Name |

(4S,5R)-octane-4,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEZZCLQJVMZGY-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@H](CCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22520-41-8 | |

| Record name | (4R,5S)-octane-4,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.